molecular formula C27H31ClN2O9 B1195275 5(8H)-Naphthacenone, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)- CAS No. 67324-99-6

5(8H)-Naphthacenone, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)-

Cat. No. B1195275
CAS RN: 67324-99-6
M. Wt: 563 g/mol
InChI Key: KVTVLWOKIDKIQL-KOFUDPRISA-N
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Description

The compound you’re asking about is also known as Daunorubicin hydrochloride . It’s an antitumor antibiotic used in the treatment of acute myeloid leukemias . It’s a very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others .


Synthesis Analysis

Daunorubicin hydrochloride is produced via fermentation . The process involves the use of a culture medium containing corn steep, sucrose, calcium carbonate, and ammonium sulphate . The medium is then seeded with a culture of the strain Streptomyces 31723 .


Molecular Structure Analysis

The molecular formula of Daunorubicin hydrochloride is C27H30ClNO10 . Its molecular weight is 563.98 .


Chemical Reactions Analysis

Daunorubicin HCl induces DNA damage by intercalation . It also induces apoptosis in a variety of cell lines . Inhibition of autophagy with chloroquine enhances daunorubicin-induced apoptosis in K562 cells .


Physical And Chemical Properties Analysis

Daunorubicin hydrochloride is a dark red crystal . It has a melting point of 190°C (dec) and an alpha D20 of +248 ±5° (c = 0.05-0.1 in methanol) . It is freely soluble in water and in methanol, slightly soluble in alcohol, and practically insoluble in acetone . It is sensitive and hygroscopic .

Safety and Hazards

Daunorubicin hydrochloride is very toxic . It has hazard statements H301-H341-H351-H360FD . Precautionary statements include P201-P202-P264-P270-P280-P301+P310 . The LD50 in mice is 26 mg/kg .

properties

IUPAC Name

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O9.ClH/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29;/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,23+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTVLWOKIDKIQL-KOFUDPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72983-78-9 (Parent)
Record name 5-Iminodaunorubicin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

563.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iminodaunorubicin hydrochloride

CAS RN

67324-99-6
Record name 5(8H)-Naphthacenone, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67324-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iminodaunorubicin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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